

Safety data sheet (SDS) for 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[3-(Difluoromethoxy)phenyl]ethanone

Cat. No.: B1304698

[Get Quote](#)

An In-Depth Technical Guide to the Safety Data Sheet for **1-[3-(Difluoromethoxy)phenyl]ethanone**

Introduction: A Scientist's Perspective on Chemical Safety

In the landscape of modern drug discovery and chemical research, **1-[3-(Difluoromethoxy)phenyl]ethanone** emerges as a valuable synthetic intermediate. The incorporation of the difluoromethoxy group is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. For the researcher, this compound is not merely a substance in a bottle; it is a key to unlocking novel molecular architectures. However, its utility is intrinsically linked to our ability to handle it with the requisite expertise and caution. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the compound's safety profile. It is structured to empower researchers, scientists, and drug development professionals to work safely and effectively, grounding every recommendation in the principles of chemical reactivity and toxicology.

Core Chemical Identity and Physicochemical Profile

Understanding a compound begins with its fundamental properties. These parameters are not just data points; they dictate the substance's behavior in the laboratory, from how it should be

stored to how it might behave if released.

The compound, identified by CAS Number 101975-23-9, is a substituted acetophenone. The key feature is the difluoromethoxy (-OCHF₂) group on the phenyl ring, which significantly influences its electronic and steric properties compared to a simple methoxy group. This substitution is critical for its role as a building block in pharmaceutical synthesis.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Data for **1-[3-(Difluoromethoxy)phenyl]ethanone**

Property	Value	Source
CAS Number	101975-23-9	
Molecular Formula	C ₉ H ₈ F ₂ O ₂	
Molecular Weight	186.16 g/mol	[3]
Physical Form	Liquid	
InChI Key	RLBDNZCDRGGGEE- UHFFFAOYSA-N	
Storage Temperature	Ambient	

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For **1-[3-(Difluoromethoxy)phenyl]ethanone**, the classification points to moderate but significant risks that demand respect and proper handling. The compound is labeled with the GHS07 pictogram, indicating that it is an irritant.

Table 2: GHS Hazard Classification

Classification	Code	Description	Source
Signal Word	Warning		
Skin Corrosion/Irritation	H315	Causes skin irritation.	
Serious Eye Damage/Irritation	H319	Causes serious eye irritation.	
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation.	[4]

Expert Analysis of Hazards:

- Skin and Eye Irritation (H315, H319): The potential for irritation is a common feature of many aromatic ketones. The compound's lipophilicity, enhanced by the difluoromethoxy group, allows it to penetrate the outer layers of the skin and eyes, potentially disrupting cell membranes and causing an inflammatory response. The causality is direct: contact leads to irritation. Therefore, preventing contact is the only acceptable protocol.
- Respiratory Irritation (H335): As a liquid, the primary risk of respiratory exposure comes from vapors or aerosols. Inhalation can cause irritation to the mucous membranes of the respiratory tract.[\[4\]](#)[\[5\]](#) This is particularly relevant during procedures that involve heating the material or creating a mist, such as during transfer or reaction quenching.

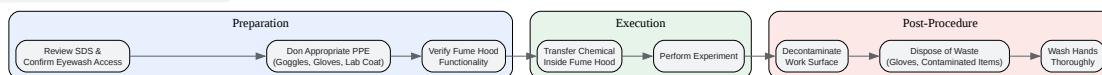
Proactive Safety: Handling, Storage, and Disposal Protocols

A self-validating safety protocol is one where adherence to the steps inherently confirms a safe state. The following workflows are designed with this principle in mind, ensuring that safety is an active process, not a passive assumption.

Secure Storage

Proper storage is the first line of defense against accidental release or degradation.

- Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
- Designated Location: Store the container in a cool, dry, and well-ventilated area designated for organic reagents.^[6]
- Segregation: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate exothermic and potentially hazardous reactions.^{[5][6]}
- Container Integrity: Ensure the container is tightly sealed to prevent the escape of vapors.^[6]


Laboratory Handling: A Step-by-Step Workflow

This protocol is designed to mitigate the risks of irritation and exposure.

- Pre-Use Assessment: Before handling, review this guide and the specific SDS. Ensure that a safety shower and eyewash station are accessible and operational.
- Engineering Controls: All handling operations (weighing, transferring, adding to a reaction) must be conducted within a certified chemical fume hood to control vapor exposure.^[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.^[7]
 - Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
 - Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
- Material Transfer:
 - Use a syringe or cannula for liquid transfers to minimize exposure.
 - If pouring, do so slowly and carefully to avoid splashing.

- Post-Handling Decontamination:
 - Wipe down the work area in the fume hood with an appropriate solvent.
 - Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.
 - Wash hands thoroughly with soap and water after work is complete, even if gloves were worn.[\[4\]](#)[\[6\]](#)

Fig 1: Step-by-step workflow for handling 1-[3-(Difluoromethoxy)phenyl]ethanone.

[Click to download full resolution via product page](#)

Caption: Fig 1: Step-by-step workflow for handling **1-[3-(Difluoromethoxy)phenyl]ethanone**.

Waste Disposal

Chemical waste must be handled with as much care as the parent compound.

- Containerization: Dispose of unused material and contaminated items (e.g., gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.
- Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
- Regulations: All disposal must be in accordance with local, state, and federal environmental regulations.[\[6\]](#) Do not discharge into drains.[\[8\]](#)

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical. The following protocols are based on established first-aid procedures for chemical irritants.

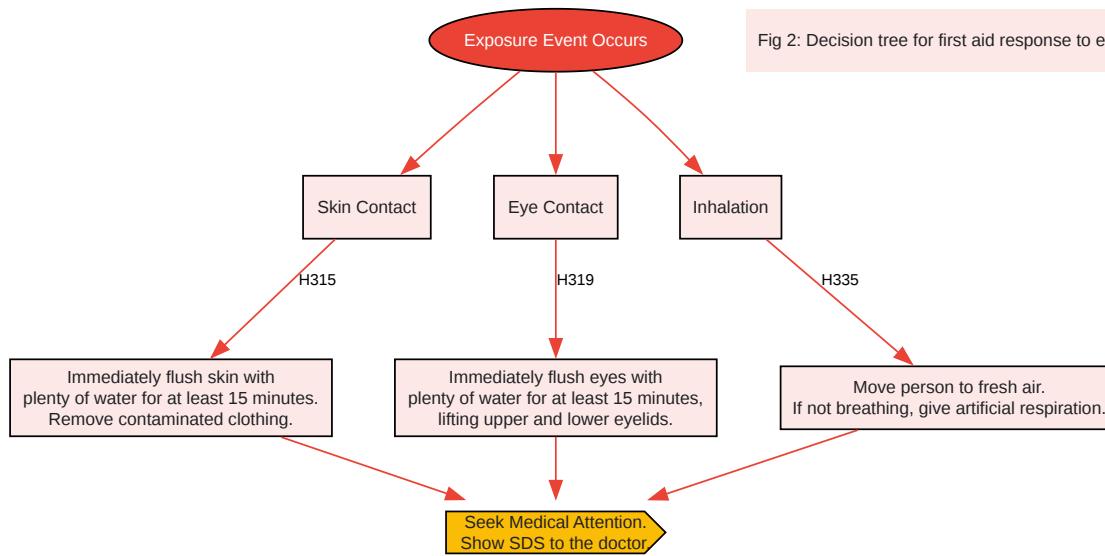


Fig 2: Decision tree for first aid response to exposure.

[Click to download full resolution via product page](#)

Caption: Fig 2: Decision tree for first aid response to exposure.

Detailed First-Aid Measures:

- In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[\[6\]](#)[\[8\]](#) Seek immediate medical attention.
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[\[4\]](#)[\[6\]](#) If skin irritation persists, seek medical attention.

- In Case of Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[4][6] Seek medical attention if symptoms such as coughing or shortness of breath occur.
- In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Fire-Fighting and Stability/Reactivity

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]
- Specific Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed.[5] Firefighters should wear self-contained breathing apparatus.[8]
- Reactivity Profile: The compound is stable under recommended storage conditions.[5] However, it must be kept away from strong oxidizing agents, which can lead to vigorous reactions.[5][6]

Conclusion: Integrating Safety into Scientific Excellence

For the drug development professional, **1-[3-(Difluoromethoxy)phenyl]ethanone** is a tool. Like any advanced instrument, its effective use requires a thorough understanding of its operational parameters, including its safety profile. The hazards associated with this compound—skin, eye, and respiratory irritation—are manageable through the consistent application of standard laboratory hygiene and engineering controls. By adopting the detailed protocols in this guide, researchers can mitigate risks, ensuring that their focus remains on scientific innovation. The causality is clear: diligent preparation and handling directly lead to a safe research environment, which is the essential foundation for trustworthy and reproducible science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-(Difluoromethoxy)phenyl)ethanone | 83882-67-1 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Safety data sheet (SDS) for 1-[3-(Difluoromethoxy)phenyl]ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304698#safety-data-sheet-sds-for-1-3-difluoromethoxy-phenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com